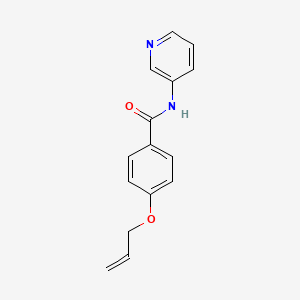
4-(allyloxy)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-N-3-pyridinylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APB and is a derivative of benzamide. The chemical structure of APB consists of a pyridine ring attached to a benzene ring, with an allyloxy group attached to the pyridine ring.
科学的研究の応用
APB has been studied extensively for its potential applications in various fields of research. One of the most promising applications of APB is in the study of ion channels. APB has been shown to modulate the activity of ion channels, particularly the voltage-gated potassium channels. This modulation can lead to changes in the electrical activity of cells, which can have significant implications in the field of neuroscience.
作用機序
The mechanism of action of APB involves the modulation of ion channels, particularly the voltage-gated potassium channels. APB binds to the channel and alters its activity, leading to changes in the electrical activity of cells. This modulation can have significant implications in the field of neuroscience, as it can affect the firing of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APB are primarily related to its modulation of ion channels. APB has been shown to increase the duration of action potentials in neurons, which can affect the firing of neurons. This modulation can have significant implications in the field of neuroscience, as it can affect the transmission of information between neurons.
実験室実験の利点と制限
One of the main advantages of APB is its ability to modulate ion channels, particularly the voltage-gated potassium channels. This modulation can lead to changes in the electrical activity of cells, which can have significant implications in the field of neuroscience. However, one of the limitations of APB is its specificity. APB has been shown to modulate other ion channels in addition to the voltage-gated potassium channels, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of APB. One potential direction is the study of its effects on other ion channels. APB has been shown to modulate other ion channels in addition to the voltage-gated potassium channels, and further research is needed to understand the implications of this modulation. Another potential direction is the study of the effects of APB on neuronal networks. APB has been shown to affect the firing of neurons, and further research is needed to understand how this modulation affects the function of neuronal networks. Finally, the development of more specific modulators of ion channels, such as APB, is an area of active research.
合成法
The synthesis of APB involves the reaction of 3-pyridinylboronic acid with 4-(allyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a pure product. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
4-prop-2-enoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h2-9,11H,1,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJKGOKGIBKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367851 |
Source


|
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxy-N-pyridin-3-yl-benzamide | |
CAS RN |
443731-54-2 |
Source


|
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]ethanol](/img/structure/B5234488.png)
![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)